CLK1/2-IN-1 - 1005784-23-5

CLK1/2-IN-1

Catalog Number: EVT-263846
CAS Number: 1005784-23-5
Molecular Formula: C21H20F3N7O
Molecular Weight: 443.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CLK1/2-IN-1 is a CLK1 and CLK2 inhibitor. It also inhibits SRPK1 and SRPK2.
Overview

CLK1/2-IN-1 is a chemical compound designed to selectively inhibit Cdc2-like kinases 1 and 2, which are part of the dual-specificity protein kinase family. These kinases play critical roles in various cellular processes, particularly in regulating alternative splicing of pre-mRNA by phosphorylating serine/arginine-rich proteins. The inhibition of CLK1 and CLK2 has garnered interest due to their involvement in cancer progression and other diseases, making them potential therapeutic targets.

Source

The compound was developed as part of ongoing research into selective inhibitors for CLK kinases, with studies indicating its effectiveness in modulating kinase activity and influencing downstream signaling pathways associated with cell proliferation and survival .

Classification

CLK1/2-IN-1 falls under the category of small molecule inhibitors, specifically targeting serine/threonine kinases. It is classified as a chemical probe for studying the biological functions of CLK1 and CLK2 in cellular contexts.

Synthesis Analysis

Methods

The synthesis of CLK1/2-IN-1 involves several key steps that focus on optimizing the compound's selectivity and potency against its target kinases. The synthetic route typically includes:

  • Formation of Amide Linkages: This is crucial for establishing the desired interactions with the kinase active sites.
  • Modification of Benzyl Moieties: Structural modifications are made to enhance binding affinity and selectivity for CLK1 and CLK2.
  • Use of High-Throughput Screening: Compounds are screened for inhibitory activity against CLK isoforms using biochemical assays to determine effective concentrations and selectivity profiles .

Technical Details

The synthesis often utilizes techniques such as liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The final product is typically characterized by its inhibitory concentration values (IC50) against specific kinases, which are determined through dose-response assays.

Molecular Structure Analysis

Structure

CLK1/2-IN-1 features a complex molecular structure that includes:

  • Core Kinase Inhibitor Framework: A benzothiophene backbone that interacts with the ATP-binding site of the kinases.
  • Functional Groups: Various substituents that enhance selectivity and binding efficacy.

Data

Molecular modeling studies suggest that CLK1/2-IN-1 adopts a conformation that allows optimal interaction with the kinase active site, facilitating effective inhibition. The three-dimensional structure can be analyzed through X-ray crystallography or computational docking studies to predict binding interactions .

Chemical Reactions Analysis

Reactions

CLK1/2-IN-1 undergoes specific interactions with its target kinases, primarily through competitive inhibition at the ATP-binding site. The compound's presence alters phosphorylation patterns of downstream substrates, affecting cellular signaling cascades.

Technical Details

In vitro assays have demonstrated that CLK1/2-IN-1 effectively reduces phosphorylation levels of serine/arginine-rich proteins, which are critical for mRNA splicing. Reaction conditions such as temperature, pH, and ionic strength are optimized to ensure accurate measurement of kinase activity in response to the inhibitor .

Mechanism of Action

Process

CLK1/2-IN-1 inhibits Cdc2-like kinases by competing with ATP for binding to the kinase active site. This prevents the phosphorylation of target substrates involved in mRNA processing and other cellular functions.

Data

Studies indicate that inhibition leads to altered splicing patterns, with significant effects on gene expression profiles associated with cancer cell proliferation and survival. For instance, reduced activity of CLK1 has been linked to increased apoptosis in certain cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Specific molecular weight data can be derived from its chemical structure.
  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide, with varying solubility in aqueous environments.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with serine/threonine residues during phosphorylation processes.

Relevant analyses include spectroscopic methods (e.g., ultraviolet-visible spectroscopy) to assess purity and concentration during experiments .

Applications

Scientific Uses

CLK1/2-IN-1 serves as a valuable tool in research focused on:

  • Cancer Biology: Understanding the role of alternative splicing in tumorigenesis.
  • Kinase Inhibition Studies: Exploring the biochemical pathways regulated by CLK kinases.
  • Drug Development: Potentially leading to new therapeutic strategies targeting splicing-related diseases.
Introduction to CDC2-Like Kinases (CLKs) and CLK1/2-IN-1

Evolutionary Conservation and Classification of CLK Family Kinases

The CLK kinase family (CLK1-4) is evolutionarily conserved across eukaryotes, evidenced by orthologs such as Drosophila melanogaster DOA (Darkener of Apricot), Saccharomyces cerevisiae KNS1, and Arabidopsis thaliana AFC1-3. This conservation extends to the defining "EHLAMMERILG" signature motif within their kinase domains, classifying them as LAMMER family kinases. CLKs belong to the CMGC branch of the kinome, alongside cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinases (GSKs). Phylogenetic analysis reveals that CLK1, CLK2, and CLK4 share closer homology compared to CLK3, which possesses distinct structural insertions influencing substrate specificity and inhibitor binding [2] [4] [6].

Table 1: Comparative Analysis of Human CLK Isoforms

IsoformAmino AcidsMolecular Weight (kDa)Key Structural FeaturesConserved Motif
CLK148457Standard kinase domain, β-hairpin insertionEHLAMMERILG (386-396)
CLK249960Similar to CLK1, extended N-terminusEHLAMMERILG (388-398)
CLK363873Unique β6-β9 insert, additional C-terminal helixEHLAMMERILG (529-539)
CLK448157Homologous to CLK1, minor C-terminal variationEHLAMMERILG (384-394)

Structural and Functional Overview of CLK1 and CLK2

Structural Architecture:CLK1 and CLK2 share a canonical kinase fold comprising an N-lobe with β-strands and a C-lobe primarily α-helical, connected by a hinge region forming the ATP-binding pocket. Unique CLK-family insertions include:

  • A β-hairpin insertion (residues 297-319 in CLK1; 299-321 in CLK2) atop the C-lobe
  • A MAPK-like insertion adopting a helix-strand-strand-helix conformation
  • The LAMMER motif embedded within helix αG [3] [4].

The ATP-binding site accommodates inhibitors like CLK1/2-IN-1, where its aromatic heterocycles engage in hydrophobic interactions with residues Leu167/Val175 (N-lobe) and Leu295/Val324 (C-lobe) in CLK1. Critical differences exist in the DFG motif: CLK1/2/4 harbor a valine residue (Val324 in CLK1), while CLK3 contains alanine (Ala319), enlarging its binding cavity and reducing affinity for certain inhibitors [3] [6].

Biological Functions:

  • Splicing Regulation: CLK1 and CLK2 phosphorylate SR proteins (e.g., SRSF1-12) on their RS domains. This phosphorylation governs spliceosome assembly, subcellular localization of splicing factors, and alternative splicing outcomes. CLK1 depletion disrupts splicing in >100 genes, underscoring its regulatory breadth [2] [9].
  • Cell Cycle Coordination: CLK1 expression peaks at G2/M phase, implicating it in cell cycle progression. CLK2 additionally modulates metabolic pathways, including fatty acid oxidation in the liver [2] [8].
  • Non-Splicing Targets: CLK1/2 phosphorylate tyrosine phosphatase PTP-1B at Ser50, enhancing its activity ~3-5-fold, thereby influencing multiple signaling cascades [8].

Table 2: Functional Roles of CLK1 vs. CLK2

FunctionCLK1CLK2
Splicing RegulationPhosphorylates SRSF1; disrupts nuclear exportPhosphorylates hTRA2β; alters splice site selection
Cell Cycle AssociationExpression peaks at G2/M phaseNo pronounced cell cycle phase association
Metabolic FunctionsNot reportedRegulates hepatic fatty acid oxidation
Unique SubstratesPTP-1B (Ser50)PTP-1B (Ser50); STAT3

Rationale for Dual CLK1/2 Inhibition in Therapeutic Contexts

Substrate Overlap and Functional Redundancy:CLK1 and CLK2 exhibit overlapping substrate specificity for SR proteins, particularly SRSF1. Single-isoform inhibition often triggers compensatory mechanisms, diminishing therapeutic efficacy. Dual inhibition disrupts a broader spectrum of phosphorylation events, causing:

  • Mislocalization of SR proteins from nuclear speckles
  • Global alterations in alternative splicing patterns (e.g., exon skipping, intron retention)
  • Downstream dysregulation of cancer-associated transcripts (e.g., MYC, BCL-x) [2] [6] [10].

Synergistic Anti-Proliferative Effects:In cancer models, dual CLK1/2 inhibition by CLK1/2-IN-1 demonstrates superior efficacy compared to isoform-selective agents:

  • Induces apoptosis via splicing-dependent suppression of anti-apoptotic BCL-xL isoforms
  • Disrupts DNA damage repair pathways through aberrant splicing of ATR/ATM-related genes
  • Suppresses oncogenic signaling by modulating splicing of receptor tyrosine kinases [1] [5].

Therapeutic Applications Beyond Oncology:

  • Neurodegenerative Disorders: Restores dysregulated tau exon 10 splicing in Alzheimer’s models, reducing neurotoxic tau isoforms [6] [10].
  • Viral Infections: Impairs replication of HIV-1 and influenza by disrupting viral protein splicing [5].
  • Duchenne Muscular Dystrophy (DMD): Promotes exon skipping in dystrophin pre-mRNA, facilitating functional protein expression [10].

Table 3: Therapeutic Applications of Dual CLK1/2 Inhibition

Disease AreaMechanism of ActionExperimental Evidence
OncologyAlters splicing of BCL-x, MYC, MCL1Anti-proliferative activity in solid/haematological cancer lines [1]
NeurodegenerationModulates tau (MAPT) exon 10 inclusionReduced neurofibrillary tangle formation in vitro [6] [10]
Viral InfectionsDisrupts splicing of HIV-1 Tat/Rev proteinsSuppressed viral replication in T-cells [5]
Muscular DystrophyInduces dystrophin exon skippingImproved dystrophin expression in patient myotubes [10]

Compound Table

Properties

CAS Number

1005784-23-5

Product Name

CLK1/2-IN-1

IUPAC Name

4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide

Molecular Formula

C21H20F3N7O

Molecular Weight

443.43

InChI

InChI=1S/C21H20F3N7O/c1-20(2,10-9-16-27-29-30-28-16)14-5-3-13(4-6-14)19(32)26-17-12-31-11-15(21(22,23)24)7-8-18(31)25-17/h3-8,11-12H,9-10H2,1-2H3,(H,26,32)(H,27,28,29,30)

InChI Key

WZKOAELVAYZWBQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C(NC2=CN(C=C(C(F)(F)F)C=C3)C3=N2)=O)C=C1)(C)CCC4=NN=NN4

Solubility

Soluble in DMSO

Synonyms

CLK1/2-IN-1; CLK1/2 IN 1; CLK1/2IN1; CLK1/2 inhibitor 1; CLK1/2-inhibitor-1;

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